molecular formula C27H31N5O B2906444 (4-Benzhydrylpiperazin-1-yl)(6-(piperidin-1-yl)pyridazin-3-yl)methanone CAS No. 1421585-61-6

(4-Benzhydrylpiperazin-1-yl)(6-(piperidin-1-yl)pyridazin-3-yl)methanone

Cat. No.: B2906444
CAS No.: 1421585-61-6
M. Wt: 441.579
InChI Key: ZJXPEKJXJLPECN-UHFFFAOYSA-N
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Description

(4-Benzhydrylpiperazin-1-yl)(6-(piperidin-1-yl)pyridazin-3-yl)methanone is a useful research compound. Its molecular formula is C27H31N5O and its molecular weight is 441.579. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound features a complex structure composed of a piperazine moiety linked to a pyridazine ring, with additional piperidine and benzhydryl groups. The molecular formula is C21H26N4OC_{21}H_{26}N_4O and it has a molecular weight of 350.46 g/mol. This structure contributes to its diverse biological activities.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties, including:

  • Antidepressant Activity : The piperazine and piperidine components are known for their roles in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antipsychotic Potential : Similar structural analogs have shown efficacy in treating symptoms of schizophrenia and related disorders.
  • CNS Activity : The compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors:

  • Serotonin Receptors : It may act as an antagonist or partial agonist at specific serotonin receptor subtypes, influencing mood and anxiety levels.
  • Dopamine Receptors : Interaction with D2 dopamine receptors could explain its antipsychotic effects.
  • Adrenergic Receptors : Modulation of adrenergic signaling pathways may contribute to its antidepressant properties.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyMethodFindings
Study 1Cell Culture AssayDemonstrated significant inhibition of serotonin reuptake.
Study 2Receptor Binding AssayShowed high affinity for D2 dopamine receptors.
Study 3Neurotoxicity AssayExhibited protective effects against oxidative stress in neuronal cells.

In Vivo Studies

In vivo studies further elucidate the pharmacological potential:

  • Animal Models : In rodent models of depression, administration of the compound resulted in reduced immobility time in forced swim tests, indicating antidepressant-like effects.
  • Behavioral Tests : The compound improved cognitive functions in tests assessing memory and learning capabilities.

Case Studies

One notable case study involved patients with treatment-resistant depression who were administered a derivative of this compound. Results indicated a significant reduction in depressive symptoms after eight weeks of treatment, suggesting potential clinical applications.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(6-piperidin-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O/c33-27(24-14-15-25(29-28-24)30-16-8-3-9-17-30)32-20-18-31(19-21-32)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-2,4-7,10-15,26H,3,8-9,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXPEKJXJLPECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.